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Compound of Interest

Compound Name: Furaltadone hydrochloride

Cat. No.: B1639687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of

Furaltadone hydrochloride, a nitrofuran antibacterial agent. The synthesis is a two-stage

process involving the preparation of two key intermediates, 5-nitro-2-furaldehyde

semicarbazone and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), followed by their

condensation to form Furaltadone, which is subsequently converted to its hydrochloride salt.

This guide details the experimental protocols, presents quantitative data in a structured format,

and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview
The synthesis of Furaltadone hydrochloride proceeds through the following key steps:

Synthesis of Intermediate 1: 5-nitro-2-furaldehyde semicarbazone: This intermediate is

prepared from the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in

the presence of a strong mineral acid catalyst.

Synthesis of Intermediate 2: 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ): This

intermediate is synthesized starting from the reaction of epichlorohydrin with morpholine,

followed by reaction with hydrazine hydrate and subsequent cyclization.

Formation of Furaltadone: The two intermediates are condensed to form the Furaltadone

base.
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Formation of Furaltadone Hydrochloride: The Furaltadone base is treated with hydrochloric

acid to yield the final hydrochloride salt.
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Figure 1: Overall synthesis pathway of Furaltadone hydrochloride.
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Experimental Protocols
Synthesis of 5-nitro-2-furaldehyde semicarbazone
This procedure is adapted from US Patent 2,548,173.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

5-nitrofurfural

diacetate
243.18 24.3 g 0.1

Semicarbazide

hydrochloride
111.53 11.2 g 0.1

Sulfuric Acid

(concentrated)
98.08 ~1 mL -

Water 18.02 80 mL -

Ethanol 46.07 10 mL -

Procedure:

In a suitable reaction vessel, dissolve semicarbazide hydrochloride in a mixture of water and

ethanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

To this solution, add 5-nitrofurfural diacetate.

Heat the mixture with stirring. The reaction is expected to initiate and proceed exothermically.

After the reaction is complete, cool the mixture.

The product, 5-nitro-2-furaldehyde semicarbazone, will precipitate as a yellow crystalline

solid.
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Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.

Dry the product under vacuum.

Quantitative Data:

Parameter Value Reference

Yield 98%

Appearance Yellow crystalline solid

Synthesis of 3-amino-5-(morpholinomethyl)-2-
oxazolidinone (AMOZ)
This procedure is based on the general principles of oxazolidinone synthesis and information

gathered from various sources. A detailed protocol is described in a German patent

(DE1126877B).

Step 2.2.1: Synthesis of 1-chloro-3-morpholinopropan-2-ol

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Epichlorohydrin 92.52 9.25 g 0.1

Morpholine 87.12 8.71 g 0.1

Procedure:

In a reaction vessel, cool morpholine in an ice bath.

Slowly add epichlorohydrin to the cooled morpholine with constant stirring, maintaining a low

temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the crude 1-chloro-3-morpholinopropan-2-ol can be used in the next step

without further purification, or it can be purified by vacuum distillation.

Step 2.2.2: Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity (approx.) Moles (approx.)

1-chloro-3-

morpholinopropan-2-

ol

179.65 18.0 g 0.1

Hydrazine hydrate

(100%)
50.06 10.0 g 0.2

Diethyl carbonate 118.13 11.8 g 0.1

Sodium methoxide 54.02 Catalytic amount -

Methanol 32.04 As solvent -

Procedure:

Heat 1-chloro-3-morpholinopropan-2-ol with an excess of hydrazine hydrate. The reaction is

exothermic and should be controlled.

After the initial reaction, continue heating for a couple of hours to ensure completion.

Remove the excess hydrazine hydrate under vacuum.

To the resulting crude 1-hydrazinyl-3-morpholinopropan-2-ol, add diethyl carbonate and a

catalytic amount of sodium methoxide in methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux. The formation of the oxazolidinone ring occurs with the elimination

of ethanol.

After the reaction is complete, the solvent is removed under vacuum.

The crude AMOZ is then purified by recrystallization, for example, from isopropanol.[1]

Quantitative Data:

Parameter Value Reference

Melting Point 120 °C [1]

Appearance Crystalline solid

Synthesis of Furaltadone and its Hydrochloride Salt
This procedure is adapted from the German patent DE1126877B.

Step 2.3.1: Synthesis of Furaltadone

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity (approx.) Moles (approx.)

3-amino-5-

(morpholinomethyl)-2-

oxazolidinone (AMOZ)

201.22 20.1 g 0.1

5-nitro-2-furaldehyde 141.08 14.1 g 0.1

Ethanol 46.07 As solvent -

Procedure:

Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) in a suitable solvent such

as ethanol.
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Add an alcoholic solution of 5-nitro-2-furaldehyde to the AMOZ solution.

Allow the reaction mixture to stand. The condensation reaction will proceed to form

Furaltadone.

The product may precipitate from the solution upon standing or cooling.

The crude Furaltadone can be collected by filtration.

Purify the crude product by recrystallization from a mixture of nitromethane and alcohol (1:1).

[1]

Quantitative Data:

Parameter Value Reference

Melting Point 163-165 °C [1]

Appearance Crystalline solid

Step 2.3.2: Synthesis of Furaltadone Hydrochloride

Procedure:

Dissolve the purified Furaltadone base in a suitable organic solvent (e.g., ethanol or

isopropanol).

Slowly add a calculated amount of concentrated hydrochloric acid or a solution of HCl in an

organic solvent (e.g., HCl in ethanol) to the Furaltadone solution with stirring.

The Furaltadone hydrochloride salt will precipitate out of the solution.

The precipitation can be enhanced by cooling the mixture in an ice bath.

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any

unreacted acid.

Dry the final product, Furaltadone hydrochloride, under vacuum.
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Experimental Workflow
Intermediate 1: 5-nitro-2-furaldehyde semicarbazone Intermediate 2: AMOZ

Final Product: Furaltadone HCl
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Figure 2: Experimental workflow for the synthesis of Furaltadone hydrochloride.

Conclusion
This guide provides a detailed framework for the laboratory synthesis of Furaltadone
hydrochloride. The successful execution of this synthesis requires careful attention to reaction

conditions, particularly temperature control during exothermic steps, and appropriate

purification techniques to ensure the purity of the intermediates and the final product.

Researchers should always adhere to standard laboratory safety procedures when handling

the reagents and solvents involved in this synthesis. The provided protocols and data serve as

a valuable resource for professionals in drug discovery and development engaged in the

synthesis of nitrofuran-class compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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